![molecular formula C16H17F2N3O3 B4674764 3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4674764.png)
3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide
Overview
Description
3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide involves the inhibition of various enzymes such as PKB/Akt, GSK-3β, and CDK2. This inhibition leads to the suppression of various cellular processes such as cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide include the inhibition of various enzymes involved in cellular processes such as cell proliferation, survival, and inflammation. It has also been found to possess anti-tumor and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide in lab experiments include its potent inhibitory activity against various enzymes and its anti-tumor and anti-inflammatory properties. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy and safety.
Future Directions
There are several future directions for the research on 3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide. These include:
1. Further studies to determine its efficacy and safety in vivo.
2. Exploration of its potential applications in the treatment of various diseases such as cancer and inflammatory disorders.
3. Development of new synthetic methods for the compound to improve its yield and purity.
4. Investigation of its potential as a lead compound for the development of new drugs.
5. Studies to determine its mechanism of action in greater detail.
In conclusion, 3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to determine its efficacy and safety in vivo and explore its potential applications in the treatment of various diseases.
Scientific Research Applications
3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide has been used in various scientific research applications such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against various enzymes such as protein kinase B (PKB/Akt), glycogen synthase kinase-3β (GSK-3β), and cyclin-dependent kinase 2 (CDK2). It has also been found to possess anti-inflammatory and anti-tumor properties.
properties
IUPAC Name |
(Z)-3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)pyrazol-4-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c1-2-23-11-21-10-13(9-19-21)20-15(22)8-5-12-3-6-14(7-4-12)24-16(17)18/h3-10,16H,2,11H2,1H3,(H,20,22)/b8-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTLRJIAWALPMX-YVMONPNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=C(C=N1)NC(=O)C=CC2=CC=C(C=C2)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCN1C=C(C=N1)NC(=O)/C=C\C2=CC=C(C=C2)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[4-(Difluoromethoxy)phenyl]-N~1~-[1-(ethoxymethyl)-1H-pyrazol-4-YL]-2-propenamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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